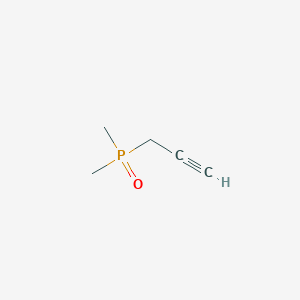

3-Dimethylphosphorylprop-1-yne

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-dimethylphosphorylprop-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h1H,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRSYPNWQUYTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Dimethylphosphorylprop 1 Yne and Analogous Structures

Carbon-Phosphorus Bond Formation Strategies in Alkyne Architectures

The creation of a direct bond between a carbon atom of an alkyne and a phosphorus atom is a fundamental transformation in organophosphorus chemistry. The methodologies to achieve this vary from classical nucleophilic additions to modern transition metal-catalyzed and electrochemical approaches, each offering unique advantages in terms of scope, selectivity, and reaction conditions.

Nucleophilic Addition of Phosphines to Alkynes

The nucleophilic addition of phosphines to activated alkynes represents a powerful strategy for C-P bond formation. In this type of reaction, tertiary phosphines function as potent nucleophiles that add to electron-deficient carbon-carbon triple bonds. nih.govrsc.org This process typically generates zwitterionic intermediates, such as β-phosphonium enolates or dienolates, which can then react further. nih.govrsc.org

The success of this methodology often relies on the use of alkynes activated by electron-withdrawing groups, which renders the alkyne sufficiently electrophilic for the phosphine (B1218219) to attack. illinois.edu The characteristics of the phosphine itself, such as its nucleophilicity and steric bulk, are crucial. For instance, trialkylphosphines like tributylphosphine (B147548) are often more effective than triarylphosphines due to their greater nucleophilicity and less steric hindrance. illinois.edu

A key feature of nucleophilic phosphine catalysis is its ability to generate intermediates that can serve as bases or nucleophiles in subsequent reaction steps. nih.gov For example, the initially formed β-phosphonium enolate can act as a Brønsted base to deprotonate a pronucleophile, facilitating Michael additions. nih.gov Research has also demonstrated that n-tributylphosphine can efficiently catalyze the α-P addition of various H-phosphorus compounds (H-phosphonates, H-phosphinates, and H-phosphine oxides) to alkynes that have a phosphane oxide activating group, leading to the formation of 1,1-diphosphane dioxide derivatives. nih.gov

Table 1: Examples of Phosphine-Catalyzed Additions to Activated Alkynes This table is interactive and can be sorted by clicking on the headers.

| Phosphine Catalyst | Alkyne Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|---|

| Tributylphosphine | 2-Butynoate | Activated Alkene | Cyclopentene Derivative | nih.gov |

| Triphenylphosphine | Alkynone | - (Isomerization) | Dienone | nih.gov |

| Tributylphosphine | Alkyne w/ Phosphane Oxide | H-phosphonate | 1,1-Diphosphane Dioxide | nih.gov |

| Various | Ynone | Nitrone | Dihydro-1,2-oxazine | murraystate.edu |

Radical Addition Processes

Radical addition reactions provide an alternative pathway for the formation of C-P bonds in alkyne systems. These processes involve the generation of a phosphorus-centered radical, which then adds across the carbon-carbon triple bond. A notable example is the intermolecular radical thiophosphination of terminal alkynes using alkylthio- or arylthiophosphines. acs.org This reaction typically yields 1-thio-2-phosphino-1-alkenes with good efficiency. acs.org

The reaction is often initiated by a radical initiator, such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (V-40), and proceeds with high stereoselectivity, predominantly forming the E isomer through an anti-addition pathway. acs.org The stereochemical outcome is rationalized by a mechanism where the bulky thiophosphine approaches the intermediate alkenyl radical from the side opposite to the existing R²S group to minimize steric repulsion. acs.org This method has been successfully applied to a variety of terminal alkynes, including those with alkyl and cyclohexyl substituents. acs.org

Table 2: Radical Thiophosphination of Terminal Alkynes This table is interactive and can be sorted by clicking on the headers.

| Alkyne Substrate | Thiophosphine Reagent | Initiator | Product | Yield (E/Z ratio) | Reference |

|---|---|---|---|---|---|

| 1-Dodecyne | Diphenyl(phenylthio)phosphine | V-40 | (E)-2-Diphenylphosphino-1-phenylthio-1-dodecene | 86% (94:6) | acs.org |

| Cyclohexylacetylene | Diphenyl(phenylthio)phosphine | V-40 | (E)-2-Diphenylphosphino-1-phenylthio-1-cyclohexylethylene | 77% (94:6) | acs.org |

| Phenylacetylene | (tert-Butylthio)diphenylphosphine | V-40 | Adduct 8 | Moderate Yield | acs.org |

Transition Metal-Catalyzed Alkyne Functionalization

Transition metal catalysis has emerged as a highly efficient and versatile tool for constructing C-P bonds, offering unique reactivity and selectivity profiles that are often unattainable with other methods.

A significant advancement in the synthesis of phosphorylated alkynes and allenes is the palladium(0)-catalyzed propargylic substitution reaction. researchgate.netnih.govorganic-chemistry.orgacs.org This method involves the reaction of propargylic derivatives, such as carbonates, with various phosphorus nucleophiles like H-phosphonates. researchgate.netorganic-chemistry.org The reaction is highly efficient and stereoselective, enabling the synthesis of allenylphosphonates with well-defined stereochemistry. researchgate.netnih.govfigshare.com

A key advantage of this palladium-catalyzed approach is its ability to achieve complete transfer of chirality from an enantioenriched propargyl starting material to the allenic product. organic-chemistry.orgacs.org Furthermore, the reaction proceeds with retention of configuration at a stereogenic phosphorus center, a level of stereochemical control not possible with traditional methods like acs.orgnih.gov-sigmatropic rearrangements. organic-chemistry.orgacs.org The reaction scope is broad, tolerating a wide variety of substituents on the alkyne and accommodating numerous phosphorus nucleophiles. researchgate.netorganic-chemistry.org

Iron-catalyzed hydrophosphination offers a more sustainable and atom-economical approach to C-P bond formation. researchgate.netdntb.gov.ua This method facilitates the direct addition of a P-H bond from a primary or secondary phosphine across the triple bond of an alkyne. acs.orgacs.org The use of earth-abundant and inexpensive iron catalysts makes this an attractive alternative to methods relying on precious metals. researchgate.netdntb.gov.ua

The mechanism of iron-catalyzed hydrophosphination can be complex and may involve radical pathways. researchgate.net For instance, hydrophosphination using an iron β-diketiminate complex has been shown to proceed through a radical-based mechanism. researchgate.net These reactions can be applied to both unactivated alkenes and alkynes. researchgate.netdntb.gov.ua Kinetic studies of the intramolecular hydrophosphination of phosphino-alkynes with an iron β-diketiminate catalyst suggest the transformation is first-order in both the phosphine and the catalyst. researchgate.net

Electrochemical Synthesis Approaches for Phosphorylated Alkynes

Electrosynthesis is gaining prominence as a green and powerful tool in organic chemistry, allowing for the functionalization of alkynes under mild conditions without the need for chemical oxidants or reductants. rsc.org This methodology uses electricity to generate highly reactive species in a controlled manner, offering a sustainable route to valuable compounds. rsc.orgoaepublish.com

In the context of synthesizing phosphorylated alkynes, electrochemical methods can facilitate hydrofunctionalization reactions. oaepublish.com For instance, the electrochemical trifluoromethylation of terminal alkynes has been developed, where dimethyl sulfoxide (B87167) (DMSO) plays a crucial role as a "masking auxiliary" to stabilize the reactive alkenyl radical intermediate, allowing for the efficient formation of CF3-alkynes. nih.gov While direct electrochemical phosphorylation of alkynes is an emerging area, the principles of generating reactive intermediates from alkynes via electron transfer are well-established. youtube.comnih.gov These techniques hold promise for developing novel C-P bond-forming reactions by pairing electrochemically generated alkyne radical cations or anions with suitable phosphorus-based reagents. nih.gov

Precursor Design and Strategic Derivatization for 3-Dimethylphosphorylprop-1-yne Synthesis

The efficient synthesis of 3-Dimethylphosphorylprop-1-yne and its analogs relies heavily on the strategic selection and design of precursors. A common and effective method for the formation of the crucial carbon-phosphorus bond is the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction typically involves the treatment of a trivalent phosphorus ester, such as a phosphite (B83602), with an alkyl halide. wikipedia.org

In the context of 3-Dimethylphosphorylprop-1-yne synthesis, a key precursor is a propargyl halide, such as propargyl bromide or chloride. The reaction with trimethyl phosphite would, in principle, yield the desired product. The general mechanism involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the propargyl halide, forming a phosphonium (B103445) intermediate. Subsequent dealkylation by the halide ion results in the formation of the pentavalent phosphonate (B1237965). wikipedia.orgjk-sci.com

An alternative and highly effective strategy involves the use of phosphonic dichlorides as precursors. For instance, the synthesis of a mixed alkyl propargyl phosphonate can be achieved by reacting a phosphonic dichloride with one equivalent of an alcohol in the presence of a base, followed by the addition of propargyl alcohol. google.com This stepwise approach allows for the introduction of different alkyl groups on the phosphorus atom, offering a degree of molecular diversity.

The table below summarizes key precursor strategies for the synthesis of propargyl phosphonates.

| Precursor 1 | Precursor 2 | Reaction Type | Product Class | Reference(s) |

| Propargyl Halide | Trialkyl Phosphite | Michaelis-Arbuzov | Dialkyl Propargylphosphonate | wikipedia.orgorganic-chemistry.org |

| Alkylphosphonic Dichloride | Alcohol, Propargyl Alcohol | Nucleophilic Substitution | Mixed Alkyl Propargylphosphonate | google.com |

| Propargyl Alcohol | Diphenylphosphine Oxide | Ruthenium-catalyzed Phosphinylation | Propargylphosphine Oxide | researchgate.net |

| Propargyl Bromide | Diorganocuprate(I) | Nucleophilic Substitution (SN2) | Propargylated Heterocycles | rsc.org |

Strategic derivatization of the alkyne terminus or the phosphoryl group can be employed to access a wider range of functionalized analogs. For example, deprotonation of the terminal alkyne with a strong base allows for the introduction of various electrophiles, leading to substituted propargylic phosphoryl compounds.

Stereoselective and Enantioselective Synthetic Routes to Chiral Propargylic Phosphoryl Compounds

The development of stereoselective and enantioselective methods for the synthesis of chiral propargylic phosphoryl compounds is a significant area of research, driven by the importance of enantiomerically pure compounds in various applications. nih.gov These molecules can possess either central chirality at the carbon atom bearing the phosphorus group or axial chirality in the case of allene-containing structures derived from propargylic precursors.

Several catalytic asymmetric strategies have been successfully employed to access chiral propargylic and related phosphorus-containing compounds. These methods often rely on the use of chiral ligands in combination with transition metal catalysts.

One notable approach involves the enantioselective propargylic substitution of propargylic alcohols with phosphorus-centered nucleophiles. For example, ruthenium-catalyzed reactions have been shown to be effective in preparing chiral phosphorus-containing organic compounds. researchgate.net

Furthermore, the synthesis of chiral allenes containing a phosphorus group has been achieved with high enantioselectivity through nickel-catalyzed propargylic substitution reactions. researchgate.net These reactions utilize chiral ligands to control the stereochemical outcome.

The table below highlights selected enantioselective synthetic routes to chiral propargylic and allenic phosphoryl compounds.

| Substrate | Catalyst/Ligand | Product Type | Enantiomeric Excess (ee) | Reference(s) |

| Racemic Propargyl Carbonates | Ni(cod)₂ / Chiral Ligand | Chiral Allenylphosphonates | Up to 99% | researchgate.net |

| Propargylic Alcohols | Ruthenium Complex | Chiral Propargylphosphine Oxides | Not specified | researchgate.net |

| Racemic Propargyl Mesylates | Cu(I) / Chiral Ligand | Chiral Propargylamines | Up to 98% | Not specified |

| Propargyl Bromides | NiCl₂(dme) / Chiral Ligand | Chiral Propargylarenes | Up to 97% | Not specified |

The development of these stereoselective methods opens up avenues for the synthesis of a wide array of optically active propargylic phosphoryl compounds, which are valuable intermediates for the preparation of complex chiral molecules.

Exploration of Reactivity and Mechanistic Pathways of 3 Dimethylphosphorylprop 1 Yne

Chemo- and Regioselective Addition Reactions Involving the Alkyne Moiety

The electron-withdrawing nature of the dimethylphosphoryl group significantly influences the reactivity of the adjacent alkyne, making it susceptible to a variety of addition reactions. These reactions often proceed with high levels of chemo- and regioselectivity, providing access to a diverse array of functionalized organophosphorus compounds.

Hydrometalation Reactions

Hydrometalation involves the addition of a metal-hydride bond across the alkyne's triple bond. wikipedia.org This process is a powerful tool for the synthesis of vinylorganometallics. wikipedia.org In the case of 3-dimethylphosphorylprop-1-yne, this reaction class includes hydrophosphination, hydrosilylation, and hydroborylation, each offering a distinct pathway to functionalized alkene products.

These reactions are typically catalyzed by transition metals, and the regioselectivity of the addition is often controlled by the nature of the catalyst and the substituents on the metal. The general scheme for these reactions can be depicted as follows:

General Hydrometalation Scheme:

| Reaction Type | Reagent | Catalyst | Product Type |

| Hydrophosphination | H-P(O)R₂ | Transition Metal | 1,2-Diphosphorylalkene |

| Hydrosilylation | H-SiR₃ | Transition Metal | Vinylsilane |

| Hydroborylation | H-BR₂ | Transition Metal | Vinylborane |

Cycloaddition Chemistry, Including [2+3] Cycloadditions

The alkyne functionality of 3-dimethylphosphorylprop-1-yne makes it an excellent dipolarophile for cycloaddition reactions, particularly [2+3] cycloadditions, also known as Huisgen 1,3-dipolar cycloadditions. organic-chemistry.orgwikipedia.org This type of reaction involves the concerted interaction between a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. organic-chemistry.orgwikipedia.org

These reactions are a cornerstone of heterocyclic chemistry, providing a highly efficient and atom-economical route to a wide variety of five-membered rings. frontiersin.org The reaction between 3-dimethylphosphorylprop-1-yne and an azide (B81097), for instance, yields a 1,2,3-triazole, a scaffold of significant interest in medicinal chemistry and materials science. frontiersin.org The regioselectivity of these cycloadditions can often be controlled, leading to either the 1,4- or 1,5-disubstituted triazole isomer. frontiersin.org

| 1,3-Dipole | Resulting Heterocycle |

| Azide (R-N₃) | 1,2,3-Triazole |

| Nitrile Oxide (R-CNO) | Isoxazole |

| Diazoalkane (R₂-CN₂) | Pyrazole |

Vicinal and Distal Bifunctionalization of Alkynylphosphorus Substrates

Recent advances in catalysis have enabled the vicinal and distal bifunctionalization of alkynylphosphorus compounds. researchgate.net These reactions involve the simultaneous addition of two different functional groups across the alkyne's triple bond. This powerful strategy allows for the rapid construction of complex and highly functionalized molecules from simple starting materials.

For example, palladium-catalyzed domino reactions have been developed for the addition of arylboronic acids to alkynylphosphonates, leading to the formation of 1,2-oxaphospholenes. acs.org This transformation proceeds through a sequence of Michael addition and nucleophilic substitution. acs.org

Transformations at the Phosphoryl Center

The phosphoryl group in 3-dimethylphosphorylprop-1-yne is not merely a spectator in its chemical reactivity. It can actively participate in reactions, particularly in coordination chemistry and redox processes.

Coordination Chemistry and Ligand Exchange Processes

The oxygen atom of the phosphoryl group in 3-dimethylphosphorylprop-1-yne possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal centers. youtube.com This coordination can influence the reactivity of the alkyne moiety and is a key aspect of its role in catalysis. The molecule can act as a ligand, binding to a central metal atom or ion to form a coordination entity. ncert.nic.in

The strength of this coordination can vary depending on the metal and the other ligands present. Ligand exchange processes, where one ligand is replaced by another, can also occur, providing a dynamic aspect to the coordination chemistry of this compound.

| Metal Center | Coordination Mode | Potential Application |

| Transition Metals (e.g., Pd, Rh, Cu) | Monodentate (P=O→M) | Catalysis, Materials Science |

| Lanthanides | Monodentate or Bidentate | Luminescent Materials |

Redox Behavior of the Phosphorus Atom

The phosphorus atom in 3-dimethylphosphorylprop-1-yne exists in the +5 oxidation state. While this is a stable oxidation state for phosphorus, it can potentially undergo redox reactions under specific conditions. For instance, reduction of the phosphine (B1218219) oxide to a phosphine (P(III)) would dramatically alter the electronic properties and reactivity of the molecule, transforming the phosphoryl group from an electron-withdrawing group to an electron-donating one. Conversely, further oxidation is not typical for a phosphine oxide under standard organic reaction conditions.

Propargylic Rearrangements and Allenyl-Phosphoryl Systems

The transformation of propargylic phosphorus compounds into their allenic isomers is a significant pathway for generating valuable synthetic intermediates. While direct rearrangement of 3-dimethylphosphorylprop-1-yne is a specific case, the broader reactivity of related propargylphosphonates and propargylphosphine oxides provides deep insight into the formation of allenyl-phosphoryl systems. These rearrangements are often catalyzed by transition metals and result in the formation of a cumulative double bond system adjacent to the phosphoryl group.

A prevalent method for the synthesis of allenylphosphonates involves the palladium(0)-catalyzed reaction of propargylic precursors with phosphorus nucleophiles. acs.org This transformation provides an efficient route to allenylphosphonates and their analogs. acs.org The mechanism for such palladium-catalyzed syntheses of allenylphosphonates from propargylic alcohols has been illustrated, showcasing the intricate steps involved in this rearrangement. rsc.org

Furthermore, allenylphosphonates and allenylphosphine oxides serve as crucial intermediates in the synthesis of various phosphorus-containing heterocyclic compounds. nih.govbeilstein-journals.org These allenic intermediates are typically generated in situ from functionalized propargyl alcohols and a suitable P(III) precursor through a base-mediated reaction. beilstein-journals.org The subsequent intramolecular cyclization of these allenyl systems leads to the formation of complex molecules such as phosphinoylindoles and phosphinoylisocoumarins. nih.govbeilstein-journals.org For instance, a range of phosphinoylindoles can be prepared in a one-pot reaction from functionalized propargyl alcohols and a P(III) precursor, proceeding through the intermediacy of an allenylphosphine oxide. beilstein-journals.org

The following table summarizes the key transformation discussed:

| Precursor Type | Reagents/Catalyst | Product Type | Reference |

| Propargylic derivatives | Pd(0) catalyst, Phosphorus nucleophiles | Allenylphosphonates | acs.org |

| Propargyl alcohols | P(III)-Cl precursors | Allenylphosphonate/phosphine oxide intermediates | nih.gov |

| Functionalized propargyl alcohols | P(III) precursor, Base | Allenylphosphine oxide intermediates leading to Phosphinoylindoles | beilstein-journals.org |

This table is interactive. Users can sort and filter the data.

Radical and Ionic Cascade Reactions of 3-Dimethylphosphorylprop-1-yne and Derivatives

Cascade reactions, which involve two or more bond-forming transformations in a single synthetic operation, are a powerful tool for the efficient construction of complex molecular architectures. Alkynylphosphonates, including derivatives of 3-dimethylphosphorylprop-1-yne, are excellent substrates for such reactions, participating in both radical and ionic pathways to yield a variety of functionalized cyclic and heterocyclic systems.

A notable example is the synthesis of 3-phosphinylated 1-indenones through a radical cascade cyclization of 2-alkynylbenzonitriles. This demonstrates how a phosphorus-containing alkyne can be intricately involved in a sequence of radical-initiated steps to build complex carbocyclic frameworks.

In the realm of ionic cascade reactions, the cyclization of 1-alkynylphosphonates can be initiated by various reagents. researchgate.net For instance, the reaction of 1-arylpenta-3,4-dien-2-ones, which can be conceptually related to derivatives of propargyl systems, can lead to the synthesis of 2-arylphenols through a one-pot cascade reaction. beilstein-journals.org

Photocatalysis has also emerged as a potent method to initiate radical cascade reactions involving alkynylphosphonates. A visible-light-driven photocatalytic olefination of alkyl aldehydes with alkynylphosphonates has been developed. rsc.org This process proceeds through a tandem radical mechanism involving the addition of an in situ generated α-amino radical across the alkynylphosphonate, followed by a series of steps to yield vinylphosphonates. rsc.org

Furthermore, electrochemical methods can be employed to initiate radical processes. The electrochemical selenation/halogenation of alkynyl phosphonates highlights a method where the reaction is enabled at a lower electrode potential through the influence of diphenyl diselenide. beilstein-journals.org

[3+2] Cycloaddition reactions of alkynylphosphonates with heterocyclic N-imines represent another facet of their cascade reactivity. nih.gov These reactions can be catalyzed by species like Fe(NO₃)₃ and lead to the formation of pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov The proposed mechanism involves either a concerted [3+2] cycloaddition or a stepwise Michael addition followed by intramolecular cyclization. nih.gov

The following table provides examples of cascade reactions involving alkynylphosphonates:

| Reaction Type | Substrates | Catalyst/Initiator | Product | Reference |

| Radical Cascade Cyclization | 2-Alkynylbenzonitriles | Radical initiator | 3-Phosphinylated 1-indenones | |

| Photocatalytic Radical Olefination | Alkyl aldehydes, Alkynylphosphonates | Cu(I)-photosensitizer | Vinylphosphonates | rsc.org |

| Oxidative [3+2] Cycloaddition | Alkynylphosphonates, Heterocyclic N-imines | Fe(NO₃)₃ | Pyrazolo[1,5-a]pyridine-3-phosphonates | nih.gov |

| Electrochemical Selenation/Halogenation | Alkynyl phosphonates | Electrochemical oxidation | Selenated/Halogenated phosphonates | beilstein-journals.org |

This table is interactive. Users can sort and filter the data.

Catalytic Utility and Ligand Development Based on 3 Dimethylphosphorylprop 1 Yne Derived Structures

Development of Organophosphorus Ligands for Transition Metal Catalysis

Organophosphorus compounds are a cornerstone in the field of transition metal catalysis, serving as crucial ligands that modulate the activity and selectivity of metal centers. beilstein-journals.org Derivatives of 3-dimethylphosphorylprop-1-yne have emerged as promising candidates for the design of novel organophosphorus ligands, offering unique structural motifs for a range of catalytic transformations. beilstein-journals.orgchemrxiv.org

The development of these ligands is part of a broader effort to expand the toolkit of phosphorus-based ligands available for catalysis. beilstein-journals.org The introduction of the phosphorylalkyne functionality allows for the fine-tuning of electronic and steric properties, which is critical for optimizing catalytic performance. chemrxiv.org Encapsulation of transition metal catalysts by self-assembled ligands, some of which can be derived from functionalized alkynes, has been shown to lead to significant increases in catalytic activity and unusual selectivities. nih.gov

Applications in Alkyne Hydrofunctionalization

The hydrofunctionalization of alkynes, which involves the addition of a heteroatom-hydrogen bond across a carbon-carbon triple bond, is a powerful and atom-economical method for synthesizing functionalized alkenes. mdpi.com While the hydrofunctionalization of simple alkynes is well-established, the use of more complex substrates like 1,3-diynes presents challenges related to regio- and stereocontrol. mdpi.com Ligands derived from 3-dimethylphosphorylprop-1-yne can play a role in directing the outcome of such reactions. The electronic nature of the phosphine (B1218219) ligand is crucial in influencing the reaction pathway and product distribution.

Research in this area focuses on leveraging the unique properties of these ligands to control the addition of various functionalities to alkyne substrates. The development of catalysts capable of selective hydrofunctionalization is a key area of interest in organic synthesis.

Integration with Group IV Metallocene Catalysis

Group IV metallocene and post-metallocene catalysts are widely used in the industrial production of polyolefins. nih.govhhu.de These single-site catalysts offer high activity and control over polymer properties. nih.govwikipedia.org The performance of these catalysts is highly dependent on the ligand environment around the metal center. While cyclopentadienyl-based ligands are most common, the incorporation of phosphorus-containing fragments derived from molecules like 3-dimethylphosphorylprop-1-yne can lead to novel catalytic behaviors. wikipedia.orghhu.de

The integration of such ligands into metallocene frameworks can influence the stereoselectivity of polymerization, as demonstrated by the use of structurally well-defined post-metallocene catalysts for stereospecific polymerization. oist.jp The design of new ligand architectures is a continuous effort to improve catalyst performance and access new polymer materials. nih.gov

Photoredox and Dual Catalysis Systems Featuring Phosphorylalkyne Derivatives

Photoredox and dual catalysis have emerged as powerful strategies in organic synthesis, enabling challenging transformations under mild conditions. beilstein-journals.orgnih.gov These systems often involve the synergistic combination of a photosensitizer and a transition metal catalyst or an organocatalyst. nih.govcsic.es Phosphine derivatives, including those conceptually related to 3-dimethylphosphorylprop-1-yne, can serve as ligands in these complex catalytic cycles.

For instance, dual organic photoredox and cobalt catalysis have been utilized for the homobenzylic oxygenation of alkyl arenes. nih.gov This process involves the generation of a benzylic radical via a photoredox cycle, which then participates in a cobalt-mediated oxidation. The ligand on the cobalt center plays a crucial role in the efficiency of this transformation.

Contributions to Organocatalysis and Metal-Free Catalytic Systems

Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysis. d-nb.inforsc.org Phosphine derivatives have found application as organocatalysts in various reactions. beilstein-journals.org While direct applications of 3-dimethylphosphorylprop-1-yne in organocatalysis are not extensively documented, its structural motifs can be incorporated into more complex organocatalytic scaffolds.

The development of metal-free catalytic systems is a growing area of research, driven by the desire to reduce reliance on precious and potentially toxic metals. rsc.org The unique reactivity of organophosphorus compounds makes them attractive candidates for the design of new metal-free catalysts.

Role in the Synthesis of Functional Materials with Advanced Optoelectronic Properties (e.g., Phosphinine Ring Systems)

Derivatives of 3-dimethylphosphorylprop-1-yne are valuable precursors for the synthesis of phosphorus-containing functional materials, particularly those incorporating phosphinine rings. cas.cz Phosphinines, the phosphorus analogs of pyridines, are aromatic heterocycles with unique electronic properties that make them promising for applications in organic electronics. nih.govresearchgate.net

The introduction of a phosphinine ring into polycyclic aromatic systems can enhance solubility, photostability, and electroluminescence. cas.cz The phosphorus atom in the ring also provides a site for further functionalization, allowing for the fine-tuning of the material's optoelectronic properties. cas.cz The synthesis of these complex molecules often involves cycloaddition reactions where a substituted alkyne, such as a derivative of 3-dimethylphosphorylprop-1-yne, is a key building block. d-nb.infocardiff.ac.uk

A notable reaction involves the [4+2] cycloaddition/cycloreversion sequence to construct the phosphinine ring. For example, a 3-amino-functionalized phosphinine was synthesized from 1,3,2-diazaphosphinine, 1-(trimethylsilyl)propyne, and N,N-dimethyl-phenylacetylene. nih.govd-nb.infocardiff.ac.uk This highlights the utility of functionalized alkynes in building complex heterocyclic systems.

Table 1: Key Research Findings

| Catalytic System / Material | Key Finding | Reference(s) |

| Organophosphorus Ligands | Development of a comprehensive discovery platform for organophosphorus ligands to accelerate catalyst design. | chemrxiv.org |

| Alkyne Hydrofunctionalization | Metal-catalyzed hydrofunctionalization of 1,3-diynes presents challenges in chemo-, regio-, and stereoselectivity. | mdpi.com |

| Group IV Metallocene Catalysis | MAO- and borate-free activating supports can be used for Group IV metallocene catalysts in α-olefin polymerization. | nih.gov |

| Photoredox and Dual Catalysis | Dual organic photoredox and cobalt catalysis enables the selective homobenzylic oxygenation of alkyl arenes. | nih.gov |

| Phosphinine Ring Systems | Introduction of a phosphinine ring into aromatic systems via alkyne cyclization leads to materials with potential applications in optoelectronics. | cas.cz |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Dimethylphosphorylprop 1 Yne

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. organicchemistrydata.org By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P in this case, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. organicchemistrydata.org

The ¹H, ¹³C, and ³¹P NMR spectra of 3-Dimethylphosphorylprop-1-yne each provide distinct and complementary information. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, while coupling constants (J) reveal information about the connectivity between neighboring nuclei. youtube.comlibretexts.org

¹H NMR Spectroscopy: In the proton NMR spectrum, one would expect to see signals corresponding to the methyl protons on the phosphorus atom and the protons of the propargyl group. The methyl protons would likely appear as a doublet due to coupling with the ³¹P nucleus. The acetylenic proton at one end of the prop-1-yne chain would appear as a distinct signal, potentially showing coupling to the methylene (B1212753) protons and a longer-range coupling to the phosphorus atom. The methylene protons adjacent to the phosphorus atom would also exhibit coupling to both the acetylenic proton and the phosphorus atom, resulting in a more complex multiplet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum, often acquired with proton decoupling, would show distinct signals for each unique carbon atom. The carbons of the methyl groups attached to phosphorus would appear as one signal, split into a doublet by the phosphorus nucleus. The three carbons of the prop-1-yne chain (C≡C-CH₂) would each give rise to a separate signal, with their chemical shifts and coupling to the ³¹P nucleus providing key structural information. The carbon atom directly bonded to the phosphorus would show a significant one-bond coupling constant (¹JPC), while the other carbons in the chain would exhibit smaller two- and three-bond couplings (²JPC and ³JPC).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. bibliotekanauki.pl The ³¹P NMR spectrum of 3-Dimethylphosphorylprop-1-yne would show a single resonance, as there is only one phosphorus atom in the molecule. The chemical shift of this peak is characteristic of the pentavalent phosphine (B1218219) oxide environment. bibliotekanauki.pl Proton-coupled ³¹P NMR would reveal couplings to the adjacent methylene protons and the methyl protons, providing further confirmation of the structure.

Interactive Data Table: Predicted NMR Data for 3-Dimethylphosphorylprop-1-yne

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | |||

| -CH₃ | ~1.5-2.0 | Doublet | ²JPH ≈ 12-15 |

| -CH₂- | ~2.5-3.0 | Doublet of Doublets | ³JHH ≈ 2-3, ²JPH ≈ 10-12 |

| ≡C-H | ~2.0-2.5 | Triplet of Doublets | ³JHH ≈ 2-3, ⁴JPH ≈ 1-2 |

| ¹³C | |||

| -CH₃ | ~15-25 | Doublet | ¹JPC ≈ 50-60 |

| -CH₂- | ~20-30 | Doublet | ¹JPC ≈ 90-100 |

| ≡C -CH₂- | ~70-80 | Doublet | ²JPC ≈ 5-10 |

| C ≡C-H | ~80-90 | Doublet | ³JPC ≈ 2-5 |

| ³¹P | ~20-30 | Multiplet | - |

Note: The values presented in this table are approximate and can vary based on the solvent and other experimental conditions.

To unambiguously assign the signals observed in the 1D NMR spectra and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. creative-biostructure.comucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. libretexts.org For 3-Dimethylphosphorylprop-1-yne, a COSY spectrum would show a cross-peak between the acetylenic proton and the methylene protons, confirming their three-bond coupling. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, such as ¹³C or ³¹P. columbia.educolumbia.edu An HSQC spectrum would show correlations between the methyl protons and their corresponding carbon, the methylene protons and their carbon, and the acetylenic proton and its carbon. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space. This can be useful for determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mt.comspectroscopyonline.com The resulting spectra serve as a "molecular fingerprint," providing characteristic signals for the functional groups present. mt.com

For 3-Dimethylphosphorylprop-1-yne, key vibrational bands would include:

P=O Stretch: A strong absorption in the IR spectrum, typically in the range of 1250-1150 cm⁻¹, is characteristic of the phosphoryl group. This band may be weaker in the Raman spectrum.

C≡C Stretch: The carbon-carbon triple bond stretch of the alkyne would appear in the region of 2260-2100 cm⁻¹. umsl.edu For a terminal alkyne, this is often a sharp, weak to medium intensity band in the IR spectrum. umsl.edu In the Raman spectrum, the C≡C stretch is often a strong and sharp band, especially for more symmetric internal alkynes. umsl.edu

≡C-H Stretch: The stretching vibration of the acetylenic C-H bond gives rise to a sharp, strong absorption in the IR spectrum, typically around 3300 cm⁻¹. umsl.edu

C-H Stretches and Bends: The stretching and bending vibrations of the methyl and methylene C-H bonds would appear in their characteristic regions of the spectra (stretching ~3000-2850 cm⁻¹, bending ~1470-1370 cm⁻¹). osti.gov

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Dimethylphosphorylprop-1-yne

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| P=O | Stretch | 1250 - 1150 | Strong | Weak to Medium |

| C≡C | Stretch | 2260 - 2100 | Weak to Medium | Strong |

| ≡C-H | Stretch | ~3300 | Strong, Sharp | Medium |

| C-H (sp³) | Stretch | 3000 - 2850 | Medium to Strong | Medium to Strong |

| C-H (sp³) | Bend | 1470 - 1370 | Medium | Medium |

Mass Spectrometry: Ionization Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Ionization Techniques: For a relatively small, volatile molecule like 3-Dimethylphosphorylprop-1-yne, Electron Ionization (EI) would be a common technique. EI involves bombarding the sample with high-energy electrons, which typically leads to extensive fragmentation. libretexts.org Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), could also be used to generate a more prominent molecular ion peak.

Fragmentation Pathway Analysis: The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orglibretexts.org For 3-Dimethylphosphorylprop-1-yne, common fragmentation pathways could include:

Alpha-cleavage: Breakage of the bond adjacent to the phosphorus atom, leading to the loss of a methyl radical (•CH₃) or a propargyl radical (•CH₂C≡CH). libretexts.org

McLafferty Rearrangement: While less likely for this specific structure due to the absence of a suitable gamma-hydrogen on a carbonyl or similar group, rearrangement reactions are a common feature in mass spectrometry. libretexts.org

Loss of small neutral molecules: Fragmentation could involve the loss of small, stable molecules like acetylene (B1199291) (C₂H₂) or water (if any is present as an impurity).

The analysis of the resulting fragment ions allows for the piecing together of the molecular structure.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. wikipedia.organton-paar.comlibretexts.org By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is produced. anton-paar.com Mathematical analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms. wikipedia.org

For 3-Dimethylphosphorylprop-1-yne, a successful X-ray crystallographic analysis would provide highly accurate data on:

Bond lengths: The precise distances between all bonded atoms (e.g., P=O, P-C, C-C, C≡C, C-H).

Bond angles: The angles between adjacent bonds (e.g., O=P-C, C-P-C, P-C-C, C-C≡C).

Torsional angles: The dihedral angles that define the conformation of the molecule in the solid state.

Unit cell parameters: The dimensions and angles of the repeating unit of the crystal lattice. anton-paar.com

Intermolecular interactions: Information about how the molecules are packed in the crystal, including any hydrogen bonding or other non-covalent interactions.

While obtaining a suitable single crystal for X-ray diffraction can be challenging, the resulting structural information is unparalleled in its precision and detail. wikipedia.orglibretexts.org

Application of Multivariate Spectroscopic Methods for Complex Systems

In more complex systems, where 3-Dimethylphosphorylprop-1-yne might be part of a mixture or interacting with other components, multivariate spectroscopic methods can be employed. These statistical techniques are used to extract meaningful chemical information from large and complex datasets, such as those generated by spectroscopic measurements. nih.gov

Principal Component Analysis (PCA): PCA is a pattern recognition technique that can be used to reduce the dimensionality of a dataset while retaining the most important information. mdpi.com For example, if a series of IR or NMR spectra are collected during a reaction involving 3-Dimethylphosphorylprop-1-yne, PCA could be used to identify the number of independent chemical species present and to track their concentration changes over time.

Multivariate Curve Resolution (MCR): MCR is a powerful method for resolving the pure component spectra and concentration profiles from mixture data without prior knowledge of the system's composition. nih.gov This could be applied to spectroscopic data from a system where 3-Dimethylphosphorylprop-1-yne is undergoing a transformation or is present in a complex matrix. nih.gov

These advanced data analysis methods are particularly useful in process analytical technology (PAT) and for studying the behavior of molecules in real-world environments.

Computational and Theoretical Investigations into the Electronic Structure, Bonding, and Reactivity of 3 Dimethylphosphorylprop 1 Yne

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are a powerful tool for elucidating the fundamental electronic properties of molecules like 3-Dimethylphosphorylprop-1-yne. These methods, such as Density Functional Theory (DFT) and other ab initio techniques, can provide detailed insights into the arrangement and energies of electrons within the molecule, which in turn govern its structure and reactivity.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 3-Dimethylphosphorylprop-1-yne, a computational analysis would likely reveal the HOMO to be localized on the electron-rich carbon-carbon triple bond (the alkyne moiety), making it susceptible to attack by electrophiles. The LUMO, on the other hand, would likely be associated with the phosphorus atom and the surrounding oxygen atom of the phosphoryl group, indicating these as potential sites for nucleophilic attack. A data table summarizing the calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap would be a standard output of such an investigation.

| Parameter | Calculated Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Table 1: Hypothetical data table for Frontier Molecular Orbital energies of 3-Dimethylphosphorylprop-1-yne. Actual values would be determined through quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is rarely uniform. Some atoms will have a partial positive charge (δ+) while others will have a partial negative charge (δ-). This charge distribution can be quantified using various population analysis schemes and visualized through an electrostatic potential (ESP) map. The ESP map provides an intuitive, color-coded representation of the electrostatic potential on the molecule's surface, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential).

In the case of 3-Dimethylphosphorylprop-1-yne, the highly electronegative oxygen atom of the phosphoryl group would be expected to carry a significant partial negative charge, making it a Lewis basic site. The phosphorus atom, being bonded to this oxygen, would consequently bear a partial positive charge, rendering it an electrophilic center. The acetylenic carbons would also exhibit a region of high electron density due to the π-system of the triple bond. A table detailing the calculated partial atomic charges on key atoms would provide a quantitative picture of this charge distribution.

| Atom | Calculated Partial Charge (a.u.) |

| P | Data not available |

| O | Data not available |

| C (alkyne) | Data not available |

| C (alkyne) | Data not available |

Table 2: Hypothetical data table for calculated partial atomic charges in 3-Dimethylphosphorylprop-1-yne. These values would be derived from quantum chemical calculations.

Mechanistic Studies of Reactions Involving 3-Dimethylphosphorylprop-1-yne

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, chemists can identify the most likely pathways, characterize the structures of transient intermediates and transition states, and determine the energetic barriers that control the reaction rate.

Elucidation of Reaction Pathways and Transition State Geometries

For a reaction involving 3-Dimethylphosphorylprop-1-yne, computational methods can be used to model the step-by-step process of bond breaking and bond formation. This involves locating the geometry of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. The geometry of the transition state provides crucial information about the nature of the reaction mechanism. For example, in an addition reaction to the alkyne, the transition state geometry would reveal whether the attack of the reagent is concerted or stepwise.

Determination of Activation Energies and Reaction Energetics

| Reaction Parameter | Calculated Value (kcal/mol) |

| Activation Energy (Ea) | Data not available |

| Reaction Enthalpy (ΔH) | Data not available |

Table 3: Hypothetical data table for the calculated energetics of a reaction involving 3-Dimethylphosphorylprop-1-yne.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry can also be used to predict the spectroscopic properties of a molecule, which can be invaluable for its characterization and identification. By calculating properties such as nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the structure of the molecule.

For 3-Dimethylphosphorylprop-1-yne, theoretical calculations could predict the ¹H, ¹³C, and ³¹P NMR chemical shifts. These predicted values, when compared to experimentally obtained spectra, would provide strong evidence for the assigned structure. Similarly, the calculation of vibrational frequencies would allow for the assignment of the absorption bands in the experimental IR spectrum to specific molecular motions, such as the characteristic C≡C and P=O stretching vibrations. A table comparing the calculated and experimental spectroscopic data would be a powerful tool for structural verification.

| Spectroscopic Parameter | Calculated Value | Experimental Value |

| ¹H NMR (δ, ppm) | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | Data not available | Data not available |

| ³¹P NMR (δ, ppm) | Data not available | Data not available |

| IR (ν, cm⁻¹) C≡C stretch | Data not available | Data not available |

| IR (ν, cm⁻¹) P=O stretch | Data not available | Data not available |

Table 4: Hypothetical data table for the comparison of calculated and experimental spectroscopic parameters for 3-Dimethylphosphorylprop-1-yne.

Theoretical Insights into Ligand-Metal Interactions in Catalytic Cycles

Computational and theoretical investigations, predominantly employing Density Functional Theory (DFT), have become indispensable tools for elucidating the intricate ligand-metal interactions that govern the mechanisms of catalytic cycles. While specific computational studies focusing exclusively on 3-dimethylphosphorylprop-1-yne are not extensively documented in publicly available literature, a wealth of theoretical work on closely related alkynylphosphine oxide and bifunctional phosphine (B1218219) ligands provides profound insights into the expected coordination chemistry and reactivity of this compound. These studies collectively underscore the dual-functional nature of such ligands, where both the phosphine oxide and the alkynyl moieties can play crucial roles in binding to metal centers and influencing the energetics of catalytic transformations.

The coordination of alkynylphosphine oxides to metal centers can occur through either the oxygen atom of the phosphoryl group, the alkyne's π-system, or in a bridging/chelating manner involving both functionalities. The preferred coordination mode is dictated by several factors, including the nature of the metal, its oxidation state, the steric and electronic properties of the co-ligands, and the reaction conditions.

Theoretical calculations on various metal complexes have shed light on the electronic consequences of these interactions. For instance, DFT and Time-Dependent DFT (TDDFT) studies on cyclometalated Au(III) and Pt(II) complexes with alkynylphosphine oxide ligands have detailed the nature of the electronic transitions, which are often a hybrid of metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), and intraligand charge transfer (ILCT) states. rsc.orgresearchgate.netrsc.orgacs.orgmdpi.com The specific contributions of these transitions are highly dependent on the nature of the linker between the alkynyl and phosphine oxide groups, a factor that directly influences the electronic and photophysical properties of the resulting complexes. rsc.orgresearchgate.netrsc.orgacs.orgmdpi.com

In the context of catalytic cycles, the ability of the phosphine oxide group to act as a hemilabile ligand is of significant theoretical interest. It can coordinate to the metal center at one stage of the cycle and dissociate at another, thereby opening up a coordination site for substrate binding or facilitating a subsequent elementary step. DFT calculations on catalytic processes, such as the Appel reaction where phosphine oxides act as catalysts, have provided detailed mechanistic pathways involving halo- and alkoxyphosphonium salt intermediates. nih.gov These studies offer a framework for understanding how the P=O group of 3-dimethylphosphorylprop-1-yne could participate directly in catalytic transformations.

Furthermore, computational studies on the copper-catalyzed phosphorylation of terminal alkynes have provided a detailed mechanistic understanding of the role of various copper-oxygen species. acs.org These theoretical models are crucial for predicting the reactivity of the alkynyl group in 3-dimethylphosphorylprop-1-yne and how its interaction with a metal catalyst might proceed.

The electronic nature of the ligand-metal bond has also been a focus of theoretical investigations. For example, in Pt(II) complexes, significant π-backdonation from the filled d-orbitals of the metal to the π* orbital of the alkynyl ligand can occur, leading to a weakening of the C≡C bond. mdpi.com In contrast, for a higher oxidation state metal like Au(III), this backdonation is less pronounced. mdpi.com These subtle electronic effects, which can be quantified through computational methods, have a direct impact on the reactivity of the coordinated alkyne.

The table below summarizes key findings from theoretical studies on related alkynylphosphine oxide and bifunctional ligand systems, which can be extrapolated to understand the potential behavior of 3-dimethylphosphorylprop-1-yne in catalytic cycles.

| Metal/System | Ligand Type | Computational Method | Key Theoretical Insights |

| Au(III) | Alkynylphosphine oxide | DFT/TDDFT | Hybrid MLCT/LLCT/ILCT excited states; linker nature tunes photophysical properties. rsc.orgresearchgate.netrsc.org |

| Pt(II) | Bis-alkynylphosphine oxide | DFT/TDDFT | Mixed 3MLCT and 3LL'CT emission character in solution; 3MMLCT and 3LL'CT in solid state. acs.org |

| Pt(II) | Alkynylphosphonium | DFT | Pt(II) exhibits π-backdonation to the alkynyl π* orbital, weakening the C≡C bond. mdpi.com |

| Fe2S2 Cluster | Alkynylphosphine | DFT | Oxidation can lead to a delocalized mixed-valence [FeFe]3+ core. uwa.edu.au |

| Group 4 Metals | Phosphine Oxides | DFT | Disproportionation of metal alkoxy halides is driven by the formation of more stable Lewis acid-base adducts. chemrxiv.org |

| Copper-catalyzed | Terminal Alkynes/Secondary Phosphine Oxides | DFT | Elucidation of the role of various copper-oxygen intermediates (superoxo, peroxo, bis(μ-oxo)) in the reaction mechanism. acs.org |

Future Prospects and Emerging Research Frontiers in Phosphorylalkyne Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

A major focus in contemporary chemical synthesis is the development of environmentally friendly processes. For phosphorylalkynes, this translates to creating methods that are more efficient, reduce waste, and utilize less hazardous materials. Key areas of innovation include the development of atom-economical reactions, which maximize the incorporation of starting materials into the final product, thereby minimizing waste. Furthermore, there is a significant push towards catalysis using earth-abundant metals such as copper and iron, which are more sustainable alternatives to precious metals like palladium. The exploration of novel reaction media, including solvent-free conditions or water, is another critical aspect of greening the synthesis of these valuable compounds.

Advancements in Asymmetric Catalysis with Phosphorylalkynes

The ability to control the three-dimensional arrangement of atoms in a molecule is crucial for the development of new pharmaceuticals and fine chemicals. Phosphorylalkynes are emerging as important players in the field of asymmetric catalysis, which aims to create chiral molecules with a high degree of stereochemical purity. Researchers are actively developing new chiral ligands derived from phosphorylalkynes to be used in transition metal-catalyzed reactions. These ligands can direct the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. A significant area of advancement is the stereoselective addition of various reagents across the carbon-carbon triple bond of phosphorylalkynes, which provides access to a wide range of chiral phosphorus-containing molecules.

Integration of Phosphorylalkynes into Novel Functional Materials and Nanostructures

The unique electronic and coordinating properties of phosphorylalkynes make them highly attractive for the construction of new functional materials and nanostructures. The phosphonate (B1237965) group can act as a robust anchor to various surfaces and as a versatile linker in the formation of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit porous structures with potential applications in gas storage, separation, and heterogeneous catalysis. Furthermore, the incorporation of the phosphorylalkyne moiety into organic molecules can lead to the development of novel luminescent materials with tunable photophysical properties for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

Bio-orthogonal Chemistry and Bioconjugation Applications

Bio-orthogonal chemistry involves chemical reactions that can be carried out within a living system without interfering with its natural biochemical processes. The alkyne group in phosphorylalkynes is an ideal functional handle for such applications, most notably in "click chemistry." This set of powerful and reliable reactions allows for the efficient and specific attachment of phosphorylalkyne-containing molecules to biomolecules, such as proteins and nucleic acids, that have been tagged with a complementary azide (B81097) group. This enables a wide range of applications, including the labeling and imaging of biological processes, the development of targeted drug delivery systems, and the engineering of cell surfaces.

High-Throughput Experimentation and Data Science in Phosphorylalkyne Discovery

To accelerate the discovery of new phosphorylalkyne-based technologies, researchers are increasingly turning to high-throughput experimentation (HTE) and data science. HTE platforms allow for the rapid synthesis and screening of large libraries of compounds, enabling the efficient identification of molecules with desired properties. In parallel, computational modeling and machine learning algorithms are being employed to predict the outcomes of reactions and to identify promising candidate molecules before they are even synthesized in the lab. This synergy between automated experimentation and data-driven approaches is poised to revolutionize the discovery and optimization of new phosphorylalkynes for a wide array of applications.

Q & A

Q. What are the critical experimental considerations for synthesizing 3-Dimethylphosphorylprop-1-yne to minimize decomposition?

- Methodological Answer: Synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of the phosphoryl or alkyne moieties. Use aprotic solvents (e.g., DMF dimethyl acetal) and reflux conditions to stabilize intermediates, as demonstrated in analogous enone syntheses . Ensure precise temperature control to avoid thermal degradation of the alkyne group. Post-synthesis purification via column chromatography with deoxygenated solvents is recommended to isolate the compound from byproducts. Safety protocols, including protective equipment (gloves, goggles) and proper waste disposal, must align with guidelines for phosphorylated compounds .

Q. How can researchers reliably characterize the phosphoryl and alkyne functional groups in 3-Dimethylphosphorylprop-1-yne using spectroscopic methods?

- Methodological Answer:

- IR Spectroscopy: The P=O stretching vibration typically appears at 1250–1200 cm⁻¹, while the alkyne C≡C stretch is observed near 2100–2260 cm⁻¹. Compare with reference spectra for phosphorylated propargyl compounds .

- NMR: The dimethylphosphoryl group’s ^31^P NMR signal appears as a singlet near δ 20–30 ppm. In ^1^H NMR, the terminal alkyne proton resonates as a sharp singlet at δ 1.8–2.5 ppm, while the methyl groups on phosphorus show up as two singlets in the δ 1.2–1.5 ppm range. Use deuterated solvents (e.g., CDCl₃) to avoid interference .

Q. What safety protocols are essential when handling 3-Dimethylphosphorylprop-1-yne in laboratory settings?

- Methodological Answer: Follow hazard controls for phosphorylated compounds:

Q. How can researchers optimize reaction yields in the synthesis of 3-Dimethylphosphorylprop-1-yne derivatives?

- Methodological Answer: Employ a design-of-experiments (DoE) approach to test variables like solvent polarity, catalyst loading (e.g., palladium for cross-coupling), and reaction time. For example, using DMF dimethyl acetal as both solvent and reagent under reflux improved yields in related enone syntheses by stabilizing reactive intermediates . Monitor reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion points.

Q. What purification techniques are most effective for isolating 3-Dimethylphosphorylprop-1-yne from reaction mixtures?

- Methodological Answer: Use flash chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For highly polar byproducts, consider activated charcoal pretreatment. Recrystallization from non-polar solvents (e.g., pentane) at low temperatures can further enhance purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of 3-Dimethylphosphorylprop-1-yne in cycloaddition reactions?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and orbital interactions. For instance, the alkyne’s HOMO-LUMO gap can predict regioselectivity in [2+2] or Diels-Alder reactions. Compare computed IR and NMR spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reported spectroscopic data for phosphorylated alkynes?

- Methodological Answer: Conduct variable-temperature NMR studies to assess dynamic effects (e.g., rotational barriers in dimethylphosphoryl groups). Use heteronuclear correlation experiments (HSQC, HMBC) to confirm connectivity. Cross-validate findings with high-resolution mass spectrometry (HRMS) and X-ray crystallography if single crystals are obtainable .

Q. How does the electronic nature of the phosphoryl group influence the alkyne’s reactivity in cross-coupling reactions?

- Methodological Answer: Perform Hammett studies by synthesizing derivatives with electron-withdrawing/donating substituents on phosphorus. Monitor reaction rates (e.g., Sonogashira coupling) via kinetic profiling. The phosphoryl group’s electron-withdrawing effect likely reduces alkyne nucleophilicity, requiring stronger bases (e.g., Cs₂CO₃) to activate the catalyst .

Q. What experimental designs can elucidate degradation pathways of 3-Dimethylphosphorylprop-1-yne under ambient conditions?

- Methodological Answer: Expose the compound to controlled stressors (light, heat, humidity) and analyze degradation products via LC-MS. Use isotopic labeling (e.g., deuterated solvents) to track hydrolysis or oxidation pathways. Accelerated stability studies (40°C/75% RH) over 4 weeks can simulate long-term storage effects .

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra for this compound?

- Methodological Answer: Refine computational models by incorporating anharmonic corrections (e.g., VPT2 theory) and solvent effects (PCM method). Compare experimental IR bands with scaled harmonic frequencies. For ambiguous peaks, use Raman spectroscopy to differentiate between symmetric and asymmetric vibrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.